3-(3-Bromo-4-methylphenoxy)propan-1-amine
Description
3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) is a brominated aromatic amine with a propan-1-amine backbone. Its structure features a 3-bromo-4-methylphenoxy group attached to the propane chain, conferring unique electronic and steric properties. This compound is synthesized for applications in medicinal chemistry and materials science, with a reported purity of 95% .
Properties
IUPAC Name |
3-(3-bromo-4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZEERDPTYTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis generally begins with the formation of a phenoxy intermediate derived from substituted phenols, followed by functionalization of the propylamine chain. The key steps include:
- Preparation of substituted phenol derivatives (e.g., 3-bromo-4-methylphenol)
- Nucleophilic aromatic substitution to attach the phenoxy group to the propan-1-amine backbone
- Halogenation to introduce bromine at specific positions on the aromatic ring
- Amine functionalization via reductive amination or nucleophilic substitution
Preparation of 3-Bromo-4-methylphenol
Starting Material: 3-bromo-5-chlorophenol (or similar derivatives)
- Bromination of phenol derivatives using bromine (Br₂) in acetic acid or aqueous media, selectively at the desired position (e.g., position 3 or 5).
- Alternatively, halogen exchange reactions or directed ortho/para substitution techniques can be employed to achieve regioselectivity.
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Bromine (Br₂) | Acetic acid or water | 0-25°C | ~95% |
Formation of the Phenoxy Intermediate
- Nucleophilic aromatic substitution of 3-bromo-4-methylphenol with 3-chloropropan-1-amine or its derivatives under basic conditions (K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-100°C).
| Parameter | Details | Reference |
|---|---|---|
| Solvent | DMF / DMSO | |
| Base | K₂CO₃ or NaOH | |
| Temperature | 80-100°C |
This step results in the formation of the phenoxy-propan-1-amine linkage.
Halogenation and Regioselective Bromination
- Bromination at specific aromatic positions is achieved via electrophilic aromatic substitution using bromine in controlled conditions, often at low temperatures to prevent over-bromination.
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂ | Acetic acid or water | -5°C to 25°C | ~95% |
Functionalization of the Amine Group
- The amino group on the propyl chain can be further modified via reductive amination, using reducing agents like sodium cyanoborohydride or catalytic hydrogenation with palladium catalysts (Pd/C) under hydrogen atmosphere.
| Step | Reagents | Solvent | Temperature | Notes | Reference |
|---|---|---|---|---|---|
| Reductive amination | Formaldehyde / aldehyde + NaBH₃CN | Methanol or ethanol | Room temperature | Yields depend on conditions |
- Alternatively, direct nucleophilic substitution with amine sources can be employed.
Summary of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromination of phenol | Bromine | Acetic acid/water | -5°C to 25°C | ~95% | Regioselective |
| Nucleophilic substitution | 3-chloropropan-1-amine | DMF / DMSO | 80-100°C | Variable | Formation of phenoxy-propan-amine linkage |
| Reductive amination | Formaldehyde / NaBH₃CN | Methanol | Room temp | High | Amine functionalization |
Table 1: Summary of Synthesis Conditions
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The amine group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of 3-(3-azido-4-methylphenoxy)propan-1-amine.
Oxidation: Formation of 3-(3-bromo-4-carboxyphenoxy)propan-1-amine.
Reduction: Formation of 3-(3-bromo-4-methylphenoxy)propane.
Scientific Research Applications
3-(3-Bromo-4-methylphenoxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological and physicochemical properties of propan-1-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison
Key Observations :
- In contrast, the trifluoromethyl group in 3-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine () combines halogen and fluorinated effects for improved metabolic stability.
- Aromatic Systems : Styryl (OX03771) and naphthyl (D01) groups enable π-π stacking with hydrophobic pockets in enzymes, while thiazole (OX03393) and oxazole (OCM-31) heterocycles improve rigidity and selectivity .
SAR Insights :
- Amine Substitution: Dimethylation (OX03771) reduces polarity, increasing blood-brain barrier penetration but may lower solubility.
- Regiochemistry : Ortho-substituted analogs (e.g., OX03394) lose squalene synthase inhibitory activity entirely, while para-substituted compounds (e.g., OX03771) retain potency, highlighting positional sensitivity .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical and PK Data
Key Trends :
- Metabolic Stability : Fluorinated analogs (e.g., ) and carboxamide derivatives (OCM-31) exhibit enhanced stability due to reduced oxidative metabolism .
Biological Activity
3-(3-Bromo-4-methylphenoxy)propan-1-amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H12BrNO, indicating the presence of a bromine atom, an amine group, and a phenoxy moiety. These functional groups contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
- Receptor Binding: It may bind to neurotransmitter receptors or other protein targets, influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains.
Antiplasmodial Activity
A related study evaluated a series of compounds for their antiplasmodial activity against Plasmodium falciparum. While specific data for this compound is limited, the structural similarities suggest potential efficacy against malaria parasites.
Case Studies and Experimental Data
A comprehensive review of literature reveals several important findings regarding the biological activity of compounds related to this compound:
These studies highlight the promising nature of compounds with similar structures in inhibiting malaria and potentially other pathogens.
Toxicity and Safety Profile
The safety profile of this compound remains to be fully elucidated. Preliminary assessments suggest that related compounds do not exhibit significant cytotoxicity at low concentrations, indicating a favorable safety margin for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 3-(3-Bromo-4-methylphenoxy)propan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: A two-step palladium-catalyzed approach is commonly adapted for brominated aryl ether amines:
Coupling Reaction : Use PdCl₂(PPh₃)₂ and CuI in acetonitrile to catalyze the coupling of a brominated aryl halide (e.g., 1-bromo-3-iodobenzene) with a propargylamine precursor. This forms an intermediate trifluoroacetamide derivative .
Hydrolysis and Purification : Treat the intermediate with KOH in methanol/water at 60°C for 3 hours, followed by acid-base workup and column chromatography to isolate the final amine .
Key Variables : Catalyst loading (Pd/Cu ratios), solvent polarity, and reaction time significantly impact yield. For brominated derivatives, steric hindrance from the methyl group may necessitate longer reaction times (12–24 hours).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine ¹H/¹³C NMR and HRMS for unambiguous verification:
- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet), bromine-adjacent aromatic protons (δ ~7.1–7.4 ppm, multiplet), and amine protons (δ ~1.5–2.0 ppm, broad after exchange) .
- ¹³C NMR : Identify the quaternary carbon attached to bromine (δ ~120 ppm) and the methylphenoxy group (δ ~20 ppm for CH₃) .
- HRMS : Calculate exact mass (C₁₀H₁₃BrNO): [M+H]⁺ = 258.0234 (theoretical). Deviations >5 ppm suggest impurities .
Advanced Research Questions
Q. How can conflicting NMR data arising from rotational isomerism in this compound be resolved?
Methodological Answer: Rotational isomerism in the propan-1-amine chain can split NMR signals. To address this:
- Variable Temperature NMR : Conduct experiments at −40°C to slow isomer interconversion, revealing distinct peaks for each conformer .
- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian09) to assign specific rotamers .
- 2D NOESY : Detect spatial proximity between the amine protons and aromatic ring to map dominant conformations .
Q. What strategies optimize the regioselective functionalization of this compound for downstream applications?
Methodological Answer: Leverage the bromine substituent for cross-coupling reactions:
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(dppf)Cl₂, K₂CO₃, and boronic acids in toluene/water (80°C, 12 hours) .
- Buchwald-Hartwig Amination : Introduce secondary amines via Pd₂(dba)₃/Xantphos catalysts, targeting drug-like scaffolds .
Challenge : The methyl group may hinder reactivity; screen ligands (e.g., SPhos) to enhance catalytic efficiency.
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
Methodological Answer:
- Stability Studies : Store samples in anhydrous DMSO or toluene under argon at −20°C. Monitor degradation via HPLC-MS every 3 months.
- Accelerated Aging : Expose to 40°C/75% RH for 4 weeks; detect bromine loss (via XPS) or amine oxidation (via FT-IR) .
Best Practice : Use amber vials to prevent photodegradation, especially given the bromine’s UV sensitivity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Polymorphism : Recrystallize the compound from multiple solvents (hexane, ethyl acetate) and compare DSC thermograms .
- Impurity Profiles : Quantify halide residues (e.g., unreacted Br⁻) via ion chromatography; >98% purity is required for consistent thermal data .
- Method Variability : Standardize heating rates (e.g., 5°C/min) and sample preparation (e.g., finely ground powders) .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the biological activity of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases, GPCRs) to prioritize analogs with high binding affinity .
- ADMET Prediction : Employ SwissADME to assess solubility (LogP <3), blood-brain barrier permeability, and CYP450 interactions .
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to correlate substituent effects (e.g., Br vs. Cl) with potency .
Safety and Handling
Q. What safety protocols are critical when handling this compound in aqueous environments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Waste Management : Neutralize amine-containing waste with 1M HCl before disposal; avoid releasing brominated byproducts into drains .
- Emergency Response : For skin contact, wash with 5% acetic acid (neutralizes amine bases) followed by soap/water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
